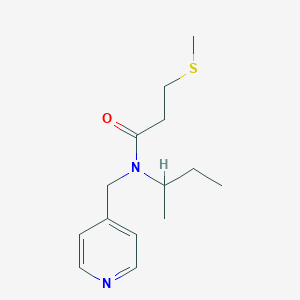![molecular formula C24H23N3O4 B3923690 1,3-benzodioxol-5-yl{1-[4-(2-pyrimidinyloxy)benzyl]-3-piperidinyl}methanone](/img/structure/B3923690.png)
1,3-benzodioxol-5-yl{1-[4-(2-pyrimidinyloxy)benzyl]-3-piperidinyl}methanone
Overview
Description
1,3-benzodioxol-5-yl{1-[4-(2-pyrimidinyloxy)benzyl]-3-piperidinyl}methanone, also known as BPBM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. BPBM is a selective antagonist of the sigma-1 receptor, which plays a crucial role in various physiological and pathological processes.
Mechanism of Action
1,3-benzodioxol-5-yl{1-[4-(2-pyrimidinyloxy)benzyl]-3-piperidinyl}methanone acts as a selective antagonist of the sigma-1 receptor, which is a transmembrane protein that is expressed in various tissues, including the central nervous system. The sigma-1 receptor plays a crucial role in various physiological and pathological processes, including neuroprotection, pain modulation, and drug addiction. This compound binds to the sigma-1 receptor and inhibits its activity, leading to downstream effects on various signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the modulation of calcium signaling, the regulation of oxidative stress, and the inhibition of neuroinflammation. The compound has also been shown to have analgesic effects in animal models of pain and to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
1,3-benzodioxol-5-yl{1-[4-(2-pyrimidinyloxy)benzyl]-3-piperidinyl}methanone has several advantages for lab experiments, including its high selectivity for the sigma-1 receptor and its well-established synthesis method. However, the compound has several limitations, including its low solubility in aqueous solutions and its potential toxicity at high doses.
Future Directions
There are several future directions for research on 1,3-benzodioxol-5-yl{1-[4-(2-pyrimidinyloxy)benzyl]-3-piperidinyl}methanone, including the optimization of its pharmacological properties, the development of more efficient synthesis methods, and the investigation of its potential therapeutic effects in various disease models. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and to identify potential side effects of the compound. Overall, this compound has significant potential for the development of novel therapeutic agents for various diseases.
Scientific Research Applications
1,3-benzodioxol-5-yl{1-[4-(2-pyrimidinyloxy)benzyl]-3-piperidinyl}methanone has been extensively studied for its potential applications in medicinal chemistry. The compound has been shown to have significant binding affinity for the sigma-1 receptor, which is involved in various physiological and pathological processes, including neuroprotection, pain modulation, and drug addiction. This compound has been investigated for its potential therapeutic effects in several disease models, including Alzheimer's disease, Parkinson's disease, and drug addiction.
properties
IUPAC Name |
1,3-benzodioxol-5-yl-[1-[(4-pyrimidin-2-yloxyphenyl)methyl]piperidin-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4/c28-23(18-6-9-21-22(13-18)30-16-29-21)19-3-1-12-27(15-19)14-17-4-7-20(8-5-17)31-24-25-10-2-11-26-24/h2,4-11,13,19H,1,3,12,14-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEBOEAKWPRTPOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=C(C=C2)OC3=NC=CC=N3)C(=O)C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-fluoro-N-[1-(3-phenylpropyl)-3-piperidinyl]benzamide](/img/structure/B3923608.png)


![N-[(1-benzyl-1H-imidazol-2-yl)methyl]-3-cyclopropyl-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B3923632.png)
![N-(2-bromophenyl)-N-{2-oxo-2-[2-(4-pyridinylmethylene)hydrazino]ethyl}methanesulfonamide](/img/structure/B3923638.png)
![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-4-nitrobenzamide](/img/structure/B3923646.png)
![2-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-(4-methoxy-3-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B3923653.png)
![5-[4-(6-methyl-2-propylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3(2H)-one](/img/structure/B3923657.png)
![3-(4-nitrobenzoyl)[1,3]oxazolo[3,2-a]pyridin-1-ium-2-olate](/img/structure/B3923678.png)
![N-({4-bromo-5-[(4-chlorophenyl)thio]-2-furyl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B3923683.png)
![4-(4-methoxy-2,6-dimethylphenyl)thieno[2,3-d]pyrimidine](/img/structure/B3923695.png)
![4,4-dimethyl-3-(2-phenylvinyl)-2-oxaspiro[5.5]undecane-1,5-dione](/img/structure/B3923698.png)
![N-{4-[(3-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B3923702.png)
![2-{[2-(1,3-thiazol-2-yl)pyrrolidin-1-yl]methyl}nicotinic acid](/img/structure/B3923711.png)